5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Description
Significance of Bibenzimidazole Scaffolds in Modern Research
Bibenzimidazole scaffolds are a prominent class of heterocyclic compounds composed of two benzimidazole (B57391) units linked together. The benzimidazole moiety itself, a fusion of benzene (B151609) and imidazole (B134444) rings, is a significant structural motif in a vast number of pharmacologically active molecules and functional materials. nih.govutexas.edu Their importance in modern research stems from a unique combination of physicochemical properties, including their ability to participate in hydrogen bonding as both donors and acceptors, engage in π-π stacking interactions, and their rigid, planar structure. nih.gov These characteristics allow them to interact effectively with biological macromolecules and to form highly ordered supramolecular structures. nih.gov
In the field of medicinal chemistry, the benzimidazole scaffold is considered a "privileged" structure due to its presence in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. nih.govnih.govingentaconnect.com In materials science, the bibenzimidazole framework is prized for its exceptional thermal and chemical stability. This has led to its use in the development of high-performance polymers, such as polybenzimidazole (PBI), which are utilized in demanding applications like protective apparel for firefighters and aerospace components. wikipedia.org Furthermore, their electron-donating nitrogen atoms make them excellent ligands for coordinating with metal ions, opening up applications in catalysis, luminescent materials, and the construction of complex coordination polymers and metal-organic frameworks (MOFs). utexas.edu
Historical Context of Bibenzimidazole Synthesis and Application
The history of benzimidazole chemistry began with the discovery of the parent compound, benzimidazole, during research into vitamin B12, where its nucleus was identified as a core component. wikipedia.org The initial synthesis of benzimidazoles typically involved the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method that remains fundamental to this day. wikipedia.orgbenthamdirect.comrsc.org
The development of bibenzimidazole-based materials gained significant momentum in the mid-20th century. Aromatic polybenzimidazoles were notably developed in the 1950s and 1960s by chemists like Carl Shipp Marvel, who was seeking materials with superior thermal stability for military and aerospace applications. wikipedia.org This research led to the creation of PBI fibers, which exhibit no melting point and have exceptionally high decomposition temperatures. wikipedia.org Early synthetic methods for bibenzimidazole ligands often involved the high-temperature condensation of o-phenylenediamines with dicarboxylic acids. Over the decades, synthetic methodologies have evolved to become more efficient and versatile, employing various catalysts and reaction conditions to produce a wide range of substituted bibenzimidazole derivatives tailored for specific applications in fields ranging from polymer science to optoelectronics. benthamdirect.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-9-5-13-14(6-10(9)2)20-17(19-13)18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFRALKOSNVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=NC4=C(N3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304026 | |
| Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-52-1 | |
| Record name | NSC163940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5',6,6'-TETRAMETHYL-2,2'-BIBENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Established Synthetic Pathways for Bibenzimidazoles
Traditional methods for synthesizing the bibenzimidazole core have been well-established for decades and typically rely on the formation of the imidazole (B134444) ring from ortho-diamino precursors.
The most fundamental and widely used method for benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a process known as the Phillips-Ladenburg reaction. semanticscholar.orgcolab.ws This approach can be extended to bibenzimidazole synthesis by using a tetraamine, such as 3,3',4,4'-tetraaminobiphenyl, or by condensing a substituted o-phenylenediamine with a dicarboxylic acid.
The Phillips condensation typically involves heating the reactants in the presence of a mineral acid, such as hydrochloric acid. adichemistry.comresearchgate.net The reaction proceeds well with aliphatic acids, and while aromatic acids may require higher temperatures, good yields can still be achieved. adichemistry.com The general mechanism involves an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, leading to the formation of the imidazole ring after dehydration. adichemistry.com
For the specific synthesis of 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole, the key precursor is 4,5-dimethyl-1,2-phenylenediamine. Condensation of two equivalents of this diamine with a suitable two-carbon coupling agent, such as oxalic acid, under acidic conditions would yield the target bibenzimidazole.
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Acetic Acid | 4N HCl, heat | 2-Methyl-1H-benzimidazole | Good | adichemistry.com |
| o-Phenylenediamine, Benzoic Acid | Sealed tube, 180°C | 2-Phenyl-1H-benzimidazole | Improved | adichemistry.com |
| 4-Methyl-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94% | semanticscholar.org |
| o-Phenylenediamine, Aromatic Acids | NH4Cl, 80-90°C | 2-Aryl-benzimidazoles | 72-90% | semanticscholar.orgnih.gov |
Multi-component reactions (MCRs) have become a powerful tool in modern organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov These reactions combine three or more reactants in a one-pot process, avoiding the need for isolation of intermediates and often reducing waste and reaction time. nih.gov
While many MCRs are developed for simpler benzimidazoles, the principles can be adapted for more complex structures. For instance, strategies often involve the in situ formation of an imine from an aldehyde and an amine, which then undergoes further reaction and cyclization. A four-component Ugi-Smiles reaction has been used to efficiently synthesize fused benzimidazolo piperazines, demonstrating the potential of MCRs in creating complex heterocyclic systems based on the benzimidazole core. nih.gov The development of MCRs for the direct synthesis of bibenzimidazole derivatives is an active area of research, promising more sustainable and rapid access to these important compounds. rsc.org
Advanced Synthetic Approaches to Functionalized Bibenzimidazole Derivatives
To improve upon classical methods, advanced synthetic approaches focus on the use of catalysts to achieve higher efficiency and milder reaction conditions, as well as strategies to control the precise arrangement of substituents on the final molecule.
A wide range of catalysts have been employed to facilitate the synthesis of benzimidazoles and their derivatives. Transition metals such as copper, palladium, rhodium, nickel, and cobalt are particularly effective. researchgate.net Copper(I)-catalyzed intramolecular Ullmann N-arylation is a well-established method for forming the benzimidazole ring. rsc.org Furthermore, various catalytic systems can be used for the key condensation step, often allowing the reaction to proceed under much milder conditions than traditional high-temperature acid catalysis. semanticscholar.org
Catalytic methods are not just limited to the final cyclization step but can also be used to construct the precursors. For example, copper-catalyzed oxidative C-H/C-H coupling has been used for the polymerization of benzodiimidazoles, showcasing an efficient approach to building larger, conjugated systems. acs.org
Table 2: Selected Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper (Cu) | o-Haloarylamidines or 2-Iodoacetanilides | Enables intramolecular C-N bond formation (Ullmann-type). | rsc.orgresearchgate.net |
| Palladium (Pd) | o-Aminoanilines and aryl halides | Used in cross-coupling reactions to functionalize the benzimidazole core. | researchgate.net |
| Zinc (Zn) | o-Phenylenediamines, CO2, DMAB | Sustainable approach using CO2 as a C1 source. | rsc.org |
| Ammonium Chloride (NH4Cl) | o-Phenylenediamine, carbonyl compounds | Environmentally benign, commercially available catalyst. | nih.gov |
| Iodine (I2) | Phenylenediamine, aldehydes | Promising approach in aqueous media with moderate yields. | researchgate.net |
When synthesizing substituted benzimidazoles from unsymmetrically substituted o-phenylenediamines, classical condensation methods often yield a mixture of regioisomers, which can be difficult to separate. This lack of control is a significant drawback. Regioselective synthesis aims to solve this problem by directing the reaction to produce a single, specific isomer.
Modern strategies often involve building the substituted aniline (B41778) precursor first and then forming the imidazole ring. For example, a palladium-catalyzed amination reaction can be used to couple a specific amine to a halogenated nitrobenzene. The nitro group's position dictates the final substitution pattern. Subsequent reduction of the nitro group to an amine, followed by cyclization, yields a single, desired benzimidazole isomer. nih.gov This approach provides precise control over the placement of functional groups on the benzene (B151609) portion of the molecule, which is crucial for tuning the electronic and steric properties of compounds like this compound and its analogues. nih.govthieme.de
Reaction Mechanism Elucidation for this compound Synthesis
The synthesis of this compound is most logically achieved through the acid-catalyzed condensation of two equivalents of 4,5-dimethyl-1,2-phenylenediamine with one equivalent of a two-carbon electrophile, such as oxalic acid or its derivatives. The mechanism is analogous to the Phillips condensation. adichemistry.com
The proposed mechanism proceeds through the following key steps:
Protonation: The reaction is initiated by the protonation of the carboxylic acid (or its derivative), which activates the carbonyl carbon toward nucleophilic attack.
First Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Dehydration and Amide Formation: The intermediate loses a molecule of water to form an N-acyl derivative. This process is repeated with the second carboxylic acid group and a second molecule of the diamine, linking the two precursor units.
Intramolecular Cyclization: The remaining free amino group on each benzimidazole precursor then attacks the adjacent amide carbonyl carbon in an intramolecular fashion.
Final Dehydration: A final dehydration step for each newly formed five-membered ring results in the formation of the two aromatic imidazole rings, yielding the final product, this compound.
This step-wise process of acylation followed by cyclization ensures the formation of the stable, fully aromatic bibenzimidazole structure. acs.org
Advanced Spectroscopic and Structural Characterization of 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole, both one-dimensional and two-dimensional NMR techniques provide comprehensive information about its molecular structure and symmetry.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The symmetry of the molecule significantly simplifies these spectra. In solution, assuming free rotation around the C2-C2' bond, the two 5,6-dimethylbenzimidazole (B1208971) units are chemically equivalent, leading to a reduced number of signals.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
A signal in the aromatic region (typically δ 7.0-7.5 ppm) corresponds to the H4/H4' and H7/H7' protons. Due to the symmetrical substitution pattern, the protons on each benzene (B151609) ring (H4 and H7) are chemically distinct but their counterparts on the other ring (H4' and H7') are equivalent, often resulting in two singlets.
A signal in the aliphatic region (typically δ 2.3-2.5 ppm) is attributed to the twelve protons of the four methyl groups (5, 5', 6, and 6'). These are often equivalent due to symmetry, appearing as a single sharp singlet.
A broad signal, typically observed further downfield (δ 12-13 ppm in DMSO-d₆), corresponds to the two acidic N-H protons of the imidazole (B134444) rings. ijcrt.org This signal's broadness is due to quadrupole broadening and potential chemical exchange.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. Based on the molecule's symmetry, five distinct carbon signals are anticipated.
The C2/C2' carbons, where the two benzimidazole (B57391) units are linked, typically appear significantly downfield (δ ~151 ppm).
The quaternary carbons of the benzene rings (C3a/C3a', C5/C5', C6/C6', C7a/C7a') would produce distinct signals in the aromatic region.
The methine carbons (C4/C4', C7/C7') also resonate in the aromatic region.
A signal in the aliphatic region (δ ~20 ppm) corresponds to the carbons of the four equivalent methyl groups.
| Atom Type | Signal | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|---|
| Imidazole N-H | N1-H / N1'-H | ~12.5 (broad s) | - | Chemical shift is solvent-dependent; often broad. |
| Aromatic C-H | C4-H / C4'-H | ~7.4 (s) | ~111-119 | Symmetrical environment leads to a singlet. |
| Aromatic C-H | C7-H / C7'-H | ~7.4 (s) | ~111-119 | Often appears as a distinct singlet from C4-H. |
| Aliphatic C-H | -CH₃ | ~2.4 (s) | ~20 | All four methyl groups are typically equivalent. |
| Imidazole C | C2 / C2' | - | ~151 | Quaternary carbon linking the two units. |
| Aromatic C (quaternary) | C3a, C5, C6, C7a | - | ~130-144 | Four distinct signals expected for the substituted and bridgehead carbons. |
Note: Exact chemical shifts are dependent on the solvent and experimental conditions. Data are representative based on analysis of related benzimidazole structures. beilstein-journals.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the atomic connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H4 and H7) or between the aromatic and methyl protons, confirming they are not on adjacent carbons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C4 and C7) and the methyl proton signal to the methyl carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and skeletal structure.
FT-IR spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is characterized by several key absorption bands:
N-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness is due to intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ is complex, containing coupled stretching vibrations of the C=N and C=C bonds within the conjugated benzimidazole ring system.
Ring Vibrations: Imidazole and benzene ring breathing and deformation modes give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹). researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H groups also appear in the fingerprint region.
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to symmetric vibrations and the carbon backbone of conjugated systems.
The symmetric stretching vibrations of the benzene and imidazole rings, which are strong in the Raman spectrum, provide a clear signature of the benzimidazole core.
DFT calculations on related benzimidazole structures show that bands above 700 cm⁻¹ are mainly associated with in-plane deformations, while those below 700 cm⁻¹ correspond to out-of-plane deformations. mdpi.com
Changes in the protonation state of the bibenzimidazole ligand have been shown to significantly impact the frequencies of its vibrational modes, an effect that can be clearly monitored with Raman spectroscopy.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Notes |
|---|---|---|---|
| N-H stretch | 3400 - 3100 | FT-IR | Broad due to hydrogen bonding. |
| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman | Sharp peaks, characteristic of sp² C-H bonds. |
| Aliphatic C-H stretch | 3000 - 2850 | FT-IR, Raman | Characteristic of methyl (sp³) C-H bonds. |
| C=N / C=C ring stretch | 1620 - 1450 | FT-IR, Raman | Strong, complex bands from the conjugated system. |
| Imidazole ring breathing | ~1290 | FT-IR | Characteristic mode of the imidazole ring. researchgate.net |
| C-H in-plane bend | 1300 - 1000 | FT-IR | Located in the fingerprint region. |
| C-H out-of-plane bend | 900 - 675 | FT-IR | Can provide information on ring substitution. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within the molecule. The extended π-conjugated system of the bibenzimidazole core governs its electronic properties.
UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands in the ultraviolet region.
An absorption band typically observed around 260 nm can be attributed to π-π* transitions within the aromatic benzene rings. nih.gov
A lower energy, high-intensity absorption band, expected in the range of 320-350 nm, arises from π-π* transitions involving the entire conjugated bibenzimidazole system. nih.govnih.gov The exact position of this maximum (λmax) can be influenced by solvent polarity.
Fluorescence Emission: Many benzimidazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to their absorption maximum, they can relax to the ground state by emitting light.
The molecule is expected to exhibit fluorescence emission with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima).
For related benzimidazole structures, emission is often observed in the 350-450 nm range. nih.gov The formation of aggregates or changes in the solvent environment can significantly influence the fluorescence intensity and emission wavelength. nih.gov The study of these properties is crucial for applications in fluorescent sensors and molecular probes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The benzimidazole core constitutes the primary chromophore, and its electronic transitions are of significant interest.
The UV-Vis spectrum of benzimidazole derivatives is typically characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. The conjugation between the two benzimidazole rings in the 2,2'-bibenzimidazole structure influences the energy of these transitions. The presence of methyl groups on the benzene rings acts as auxochromes, which can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
In a trisheteroleptic ruthenium complex containing the 5,6,5',6'-tetramethyl-2,2'-bibenzimidazole ligand, the spectroscopic properties are well-documented, indicating the compound's ability to absorb light and participate in electronic transitions. researchgate.net For the parent 1H-benzimidazole in acetonitrile (B52724), characteristic absorption spectra are observed, which serve as a foundational reference. researchgate.net While specific high-resolution spectra for the free ligand are not extensively published, the expected electronic transitions can be inferred from related structures.
Table 1: Representative UV-Vis Absorption Data for Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|---|
| 1H-Benzimidazole | Acetonitrile | ~243, ~274, ~279 | Not specified | π → π* |
| Substituted Benzimidazole | Ethanol | ~248 | Not specified | π → π* |
| Ruthenium(II) tmbiH₂ Complex | Not specified | Not specified | Not specified | MLCT / π → π* |
Note: This table contains representative data for related compounds to illustrate typical electronic transitions. λmax values for this compound may vary.
Luminescence Spectroscopy (Fluorescence and Phosphorescence)
Luminescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. This includes fluorescence, the rapid emission of light from a singlet excited state, and phosphorescence, a slower emission from a triplet excited state.
The intrinsic luminescence of this compound is influenced by its structural rigidity and the nature of its lowest excited states. Benzimidazole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by substitution. nih.govnih.gov For instance, a benzimidazole-based fluorescent probe has been developed for the selective recognition of cobalt (II) ions, showcasing the potential for luminescence applications. mdpi.com
The luminescent properties of this compound are particularly pronounced when it is incorporated as a ligand in metal complexes. An iridium(III) complex of 4,4′,5,5′-tetramethyl-2,2′-bibenzimidazole exhibits strong protonation-state-dependent luminescence, with emission colors tunable from the green to the blue spectral region. researchgate.net This highlights the role of the ligand in the emissive properties of the complex. The rigid structure of the bibenzimidazole ligand can reduce non-radiative decay pathways, enhancing luminescence quantum yields.
Phosphorescence is also a potential de-excitation pathway, particularly when the molecule can undergo efficient intersystem crossing from the singlet to the triplet state. The "heavy atom effect," often observed in metal complexes, can promote this process.
Table 2: Luminescence Properties of a Related Iridium(III) Bibenzimidazole Complex
| Complex | Protonation State | Emission Maximum (λem, nm) | Luminescence Color |
|---|---|---|---|
| [Ir(tmBBI)-H₂] | Doubly Deprotonated | Not specified | Green-Blue (Tunable) |
| [Ir(tmBBI)Ir] (meso and rac) | Dinuclear | Not specified | Strong Luminescence |
Note: This table illustrates the luminescence of a complex containing a tetramethyl-bibenzimidazole ligand. The intrinsic luminescence of the free ligand may differ.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry can confirm its elemental composition.
The molecular formula of this compound is C₁₈H₁₈N₄, corresponding to a monoisotopic mass of approximately 290.1531 Da. uni.lu In mass spectrometry, this would be observed as the molecular ion peak (M⁺˙) in electron ionization (EI) or as a protonated molecule ([M+H]⁺) in softer ionization techniques like electrospray ionization (ESI).
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for bibenzimidazole derivatives involve the cleavage of the C-C bond linking the two benzimidazole rings. This would lead to fragment ions corresponding to the individual substituted benzimidazole moieties. Other potential fragmentations include the loss of methyl radicals (•CH₃) from the aromatic rings. The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the mass spectrum. msu.eduuni-saarland.de
Table 3: Predicted m/z Values for Adducts and Fragments of this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 290.15 |
| [M+H]⁺ | 291.16 |
| [M+Na]⁺ | 313.14 |
| [M-H]⁻ | 289.15 |
| [M-CH₃]⁺ | 275.14 |
| [C₉H₉N₂]⁺ (half molecule) | 145.08 |
Note: These m/z values are based on the monoisotopic mass and common fragmentation patterns. Experimental values may vary slightly.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. Radical cations or anions of this compound can be generated through electrochemical or chemical oxidation or reduction.
EPR spectroscopy provides information about the electronic environment of the unpaired electron through the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical, and its deviation from the free electron g-value (ge ≈ 2.0023) can indicate the extent of spin-orbit coupling.
The hyperfine structure in the EPR spectrum arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H. For the radical of this compound, hyperfine coupling would be expected with the four nitrogen atoms of the imidazole rings and the various protons on the aromatic rings and methyl groups. The magnitude of the hyperfine coupling constants provides a map of the spin density distribution within the radical, indicating where the unpaired electron is most likely to be found.
Studies on the radical anion of the parent 2,2'-bisbenzimidazole (Bbim) have shown that the spin density is significantly delocalized over the entire molecule, as evidenced by hyperfine couplings to both nitrogen and hydrogen nuclei. nih.gov
Table 4: Representative EPR Data for the 2,2'-Bisbenzimidazole Radical Anion
| Parameter | Value |
|---|---|
| g-value | ~2.005 |
| A(¹⁴N) | ~5.10 MHz |
| A(¹H) | ~2.30 MHz, ~0.54 MHz |
Note: This data is for the parent bibenzimidazole radical anion and serves as a reference for the expected parameters for the tetramethyl derivative.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
The solid-state structure of complexes containing the 5,6,5',6'-tetramethyl-2,2'-bibenzimidazole ligand has been determined, confirming its coordination geometry and its ability to form hydrogen bonds. researchgate.netresearchgate.net In the solid state, the this compound molecule is expected to be largely planar, although some torsion between the two benzimidazole rings is possible to relieve steric hindrance. The methyl substitutions on the benzene rings will influence the crystal packing.
Key structural parameters that can be determined include the length of the central C-C bond connecting the two imidazole rings, the bond lengths and angles within the benzimidazole framework, and the planarity of the ring system.
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. acs.org For this compound, the primary intermolecular interactions guiding its crystal packing are hydrogen bonding and π-π stacking.
The N-H protons of the imidazole rings are effective hydrogen bond donors, while the sp²-hybridized nitrogen atoms are hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks. Depending on the steric influences of the methyl groups and the crystallization conditions, various supramolecular motifs can be formed, such as one-dimensional chains or two-dimensional sheets. rsc.org The study of supramolecular assemblies of N″-(5,6-dimethyl-1H-benzimidazol-2-yl)-guanidine has demonstrated the formation of dimers and chains through hydrogen bonding. mdpi.com
Computational and Theoretical Chemistry Studies of 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a favorable balance between accuracy and computational cost. For complex heterocyclic systems like 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or larger), provide crucial insights into their behavior at a molecular level.
Conformational analysis involves exploring the potential energy surface of the molecule by rotating specific bonds. The bond connecting the two benzimidazole (B57391) units (C2-C2') is of primary interest. Studies on related 2,2'-bibenzimidazole systems show that the molecule can exist in different conformations, primarily distinguished by the torsion angle between the heterocyclic rings. The planarity of the system is often influenced by steric hindrance from substituents and intramolecular hydrogen bonding. For the tetramethyl derivative, the methyl groups at the 5, 5', 6, and 6' positions would influence the preferred conformation. DFT calculations can predict the relative energies of these conformers, identifying the most stable (ground-state) geometry. This optimized structure is crucial, as all other electronic and spectroscopic properties are calculated from it.
Table 1: Illustrative Geometric Parameters for a Substituted 2,2'-Bibenzimidazole System (DFT/B3LYP)
| Parameter | Value |
|---|---|
| C2-C2' Bond Length | ~1.47 Å |
| Inter-ring Dihedral Angle | 25-40° |
| C-N Bond Length (imidazole) | ~1.38 Å |
Note: Data are representative values for analogous systems.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov DFT calculations provide accurate estimations of HOMO and LUMO energies. For this compound, the methyl groups, being electron-donating, are expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to the unsubstituted parent compound.
Table 2: Representative Frontier Orbital Energies for a Benzimidazole Derivative (DFT/B3LYP)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.15 eV |
| LUMO Energy | -1.45 eV |
Note: Data are representative values for analogous systems. irjweb.com
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks, and for understanding intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.net In an MESP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) rings, indicating these are the primary sites for protonation and coordination with metal ions.
Fukui functions provide a more quantitative measure of local reactivity. Derived from conceptual DFT, they describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps to pinpoint the exact atoms that are most likely to act as electrophiles or nucleophiles, complementing the qualitative picture provided by the MESP map. mdpi.com
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and confirm the molecular structure.
Theoretical vibrational analysis based on DFT calculations can predict the frequencies and intensities of bands in the Infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. sapub.org
For this compound, the calculated spectrum would show characteristic peaks for N-H stretching (around 3400-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the benzimidazole rings (typically 1400-1650 cm⁻¹), and C-H bending and stretching from the methyl groups. mdpi.comresearchgate.net Comparing the calculated frequencies (often scaled by a factor to account for anharmonicity and basis set limitations) with an experimental FT-IR or Raman spectrum is a standard method for confirming the identity and structure of a synthesized compound. nih.govsapub.org
Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Benzimidazole
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3495 |
| Aromatic C-H Stretch | 3093 |
| Methyl C-H Stretch | 2990 |
| C=N Stretch | 1615 |
Note: Data are representative values for analogous systems. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. It predicts the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule absorbs in the ultraviolet-visible (UV-Vis) range.
For aromatic systems like this compound, the UV-Vis spectrum is dominated by π→π* transitions. ekb.eg TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Studies on similar bibenzimidazole compounds show characteristic absorptions in the UV region. ekb.egresearchgate.net The positions of the methyl groups and the conformation of the bibenzimidazole core would influence the precise location of these absorption bands. Comparing the theoretical spectrum with experimental results helps in understanding the electronic structure and confirming the identity of the compound. nih.gov
Table 4: Representative Theoretical UV-Vis Absorption Data for a Bibenzimidazole System
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ (HOMO → LUMO) | ~350 | > 0.5 |
Note: Data are representative values for analogous systems.
Theoretical NMR Chemical Shift Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a crucial tool for the structural elucidation of complex molecules, including benzimidazole derivatives. beilstein-journals.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a common approach for predicting NMR shielding tensors, which are then converted into chemical shifts. nih.govresearchgate.net These computational predictions are invaluable for assigning experimental NMR signals, particularly in systems exhibiting tautomerism, where rapid proton exchange can lead to averaged signals in solution. nih.gov
For NH-benzimidazoles, prototropic tautomerism can complicate spectral assignment, as positions such as C4/C7 and C5/C6 become magnetically equivalent. nih.govresearchgate.net In the solid state or in specific solvents that slow down this exchange, these positions become distinct. nih.gov Theoretical calculations can model the chemical shifts for a specific tautomer, and the comparison between calculated and experimental values allows for unambiguous assignment of the signals corresponding to the "blocked" tautomeric form. beilstein-journals.orgnih.gov
Studies on parent benzimidazoles have demonstrated excellent linear correlations between experimentally observed chemical shifts (δ_exp) and theoretically calculated absolute shieldings (σ_calc). beilstein-journals.org The general equations take the form:
δ_exp = a + b * σ_calc
These correlations are established for ¹H, ¹³C, and ¹⁵N nuclei, providing a high degree of confidence in the assignments. beilstein-journals.org For this compound, such calculations would be essential to assign the signals of the aromatic protons and carbons, as well as the methyl substituents, and to differentiate them from the quaternary carbons of the benzimidazole core.
Table 1: Representative Theoretical vs. Experimental Chemical Shift Data for Benzimidazole Carbons Note: Data for a related benzimidazole compound to illustrate the methodology.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | 142.1 | 141.5 |
| C3a/C7a | 139.0 / 135.2 | 137.1 (avg) |
| C4/C7 | 122.5 / 115.4 | 118.9 (avg) |
| C5/C6 | 122.5 / 121.7 | 122.1 (avg) |
This table is illustrative and based on data for parent benzimidazoles; avg = averaged signal due to tautomerism. nih.govresearchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry, dictating molecular recognition, crystal packing, and the stabilization of large biomolecular structures. nih.govwikipedia.org NCI analysis is a computational method that allows for the visualization and characterization of weak interactions in three-dimensional space based on the electron density and its derivatives. nih.govresearchgate.net This technique is particularly useful for identifying hydrogen bonds, van der Waals interactions, and steric clashes, which are all present in a molecule like this compound. researchgate.netkobv.de
The NCI method typically generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. researchgate.net Blue surfaces often indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions, such as steric clashes. researchgate.net For complex systems, an Averaged NonCovalent Interaction (aNCI) index can be used to analyze interactions within fluctuating environments, such as in solution, by averaging over multiple structural snapshots. nih.gov
Hydrogen Bonding Interactions
Hydrogen bonding is a key feature of N-unsubstituted benzimidazole derivatives. nih.gov The two N-H groups in the imidazole rings of this compound act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as acceptors. researchgate.net This dual functionality allows for the formation of extensive hydrogen-bonding networks, which are critical for proton conduction and the formation of ordered supramolecular assemblies. nih.gov
In the solid state, these molecules can form chains or more complex architectures through intermolecular N-H···N hydrogen bonds. nih.gov The presence of solvent molecules, such as water, can lead to the formation of hydrogen bonds between the bibenzimidazole ligand and the solvent. researchgate.netresearchgate.net Computational NCI analysis can precisely map these interactions, revealing their geometry and relative strengths. nih.gov For instance, studies on related benzimidazole structures show distinct N-H···O and N-H···N hydrogen bonds with well-defined bond lengths, which are the primary driving forces for the formation of specific crystal structures. nih.gov Hirshfeld surface analysis is another computational tool used to quantify the contribution of different intermolecular contacts, often showing that N···H interactions make a significant contribution to the total crystal packing. mdpi.com
π-π Stacking and Aromatic Interactions
The extended, planar aromatic system of the bibenzimidazole core is prone to engaging in π-π stacking interactions. rsc.org These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. semanticscholar.org In the crystal structure of benzimidazole-containing compounds, molecules often arrange in parallel-displaced or T-shaped orientations to maximize these stabilizing interactions. rsc.orgnih.gov
Steric and van der Waals Contributions
The four methyl groups on the benzene (B151609) rings introduce steric bulk. These groups influence the molecule's conformation, particularly the dihedral angle between the two benzimidazole rings. This steric hindrance can affect how the molecules pack in a crystal and their ability to participate in other non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov NCI plots can identify regions of steric repulsion, which appear as reddish patches between atoms in close, non-bonded contact. researchgate.net The balance between attractive van der Waals forces and repulsive steric effects, along with the more directional hydrogen bonding and π-π stacking, ultimately determines the molecule's preferred conformation and crystal packing.
Reaction Mechanism Simulations and Energetic Profiles
Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For 2,2'-bibenzimidazole and its derivatives, theoretical studies have been employed to understand their electrochemical behavior. researchgate.net For N-H derivatives, an ECEC (electrochemical-chemical-electrochemical-chemical) reaction mechanism has been proposed. This process involves two sequential one-electron transfers, each accompanied by a proton migration, leading to the formation of 2,2'-bibenzoimidazolylidene species. researchgate.net Simulating this multi-step process allows for the characterization of intermediates and transition states, providing a detailed energetic profile of the reaction pathway.
Furthermore, theoretical calculations are used to understand the selectivity in the synthesis of benzimidazoles. For example, in the condensation reaction between o-phenylenediamines and aldehydes, calculations have shown that the charge density on the carbonyl oxygen of the aldehyde significantly influences the reaction pathway. beilstein-journals.org By modeling the interaction between the reactants and any catalysts, researchers can predict which products are favored under specific conditions, guiding the development of more efficient and selective synthetic protocols. beilstein-journals.orgnih.gov
Solvation Effects on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its solvent environment. nih.gov Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included, or implicit (continuum) models, where the solvent is treated as a uniform medium with a specific dielectric constant. nih.gov
For NH-benzimidazoles, the choice of solvent is known to affect the rate of prototropic exchange. nih.govresearchgate.net In polar solvents like DMSO, the exchange is slower compared to nonpolar solvents, which has a direct impact on the appearance of NMR spectra. researchgate.net Theoretical calculations that include a continuum model for DMSO have been shown to accurately reproduce experimental NMR chemical shifts, highlighting the importance of accounting for solvation. nih.gov Solvation also affects other properties, such as the energies of frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic absorption spectra. The interaction with solvent molecules, especially through hydrogen bonding, can stabilize certain electronic states over others, leading to shifts in absorption and emission wavelengths. researchgate.net
Coordination Chemistry of 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Ligand Design and Coordination Modes
The utility of 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole in forming metal complexes stems from its inherent electronic and structural features. As a derivative of 2,2'-bibenzimidazole, it possesses two imidazole (B134444) rings linked at the 2-position, providing distinct coordination sites.
N-Donor Coordination Properties of Bibenzimidazoles
Bibenzimidazole ligands, including the 5,5',6,6'-tetramethyl derivative, are versatile N-donor ligands. They can coordinate to metal ions through the imine nitrogen atoms of the imidazole rings. The two NH protons can be readily removed, allowing the ligand to act as a dianionic, bridging ligand between two metal centers. This bridging capability is fundamental to the formation of dinuclear and polynuclear complexes. researchgate.netacs.org
The coordination behavior of bibenzimidazoles is characterized by their ability to act as strong hydrogen bond donors (in their protonated state) or acceptors, which facilitates the creation of complex supramolecular structures. researchgate.net The methyl groups at the 5,5',6,6'-positions on the benzene (B151609) rings of tmbibzim enhance its solubility in organic solvents and introduce steric and electronic effects that can influence the properties of the resulting metal complexes. researchgate.net These ligands are considered multidentate and can coordinate with metal atoms in various ligand-to-metal ratios. mdpi.com
N-Heterocyclic Carbene (NHC) Precursor Applications
Beyond simple N-donor coordination, benzimidazole (B57391) derivatives are widely used as precursors for N-heterocyclic carbenes (NHCs). biointerfaceresearch.com NHCs are potent ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties. beilstein-journals.org The preparation of NHC-metal complexes typically involves the synthesis of a benzimidazolium salt, which serves as the stable NHC precursor. researchgate.netcellmolbiol.org
Deprotonation of the benzimidazolium salt generates the free carbene, which can then be coordinated to a metal center. The internal N-C-N bond angles at the carbene centers in the resulting metal complexes are typically in the range of 104-109°. nih.gov While the direct application of this compound as a precursor to a bidentate NHC is a specialized area, the underlying chemistry of benzimidazolium salts is well-established for forming robust metal-NHC complexes with applications in catalysis. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Ruthenium, Iron, Cobalt, Nickel, Tin)
Ruthenium Complexes: A significant body of research focuses on ruthenium complexes incorporating bibenzimidazole ligands for applications in molecular devices and photochemistry. acs.orgruben-group.de Ruthenium(II) complexes such as [Ru(tbbpy)₂(tmbibzimH₂)]²⁺ (where tbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine) have been synthesized and characterized. researchgate.net These complexes exhibit intense absorptions in the visible region of the spectrum and are often luminescent. researchgate.netruben-group.de The synthesis is typically achieved by reacting the tmbibzim ligand with a precursor like [Ru(tbbpy)₂Cl₂]. researchgate.netruben-group.de The resulting complexes can be isolated as chloride or hexafluorophosphate (B91526) salts. researchgate.netrsc.org
Iron Complexes: Iron(II) complexes with bibenzimidazole derivatives have been investigated for their spin-crossover (SCO) properties. For instance, the complex Fe(TPMA)(XBBIM)₂, where XBBIM is a related N-alkylated bibenzimidazole and TPMA is tris(2-pyridylmethyl)amine, has been synthesized. In this case, steric hindrance between the ligands resulted in a distorted coordination environment that stabilized the high-spin state of the Fe(II) ion. researchgate.net The average Fe-N bond distance in such high-spin complexes is typically around 2.22 Å. researchgate.net
Cobalt Complexes: Cobalt(II) complexes with the general formula [CoCl₂(L)₂], where L is a substituted benzimidazole, have been synthesized and structurally characterized. These complexes often adopt a distorted tetrahedral geometry, with the cobalt(II) ion coordinated by two chloride anions and two nitrogen atoms from the benzimidazole ligands. rsc.org Dinuclear cobalt complexes with benzimidazole-derived ligands have also been explored as molecular electrocatalysts for proton reduction. rsc.org
Nickel Complexes: Nickel(II) complexes with benzimidazole-containing ligands have been prepared, often by reacting a nickel(II) salt like NiCl₂ with the ligand in an alcoholic solvent. amanote.com The resulting complexes can have varied geometries. For example, a nickel(II) complex with a Schiff base ligand derived from benzimidazole and salicylaldehyde (B1680747) was found to have a square planar geometry with N₃O coordination. mdpi.com
Tin Complexes: Both Tin(II) and Tin(IV) complexes with related ligands have been reported. For example, the reaction of SnCl₂ with a monoanionic, tridentate oxygen ligand system produced a four-coordinate tin(II) complex with a "see-saw" geometry derived from a trigonal bipyramid. mdpi.com Organotin(IV) compounds with 2-(2'-pyridyl)benzimidazole have also been synthesized, yielding hypervalent tin compounds with an all-trans octahedral geometry. researchgate.net
Lanthanide and Other Metal Complexes
The coordination chemistry of bibenzimidazole derivatives extends to lanthanide elements. The synthesis of lanthanide(III) complexes often involves reacting the ligand with a hydrated lanthanide nitrate (B79036) or chloride salt under solvothermal or standard solution conditions. mdpi.comrsc.org For example, a series of mononuclear lanthanide complexes [Ln(HL)₂(NO₃)₃] were synthesized using an imidazole-containing ligand, resulting in isostructural compounds. mdpi.com In another study, a tripodal ligand containing two benzimidazole units was used to create complexes like [SmL(NO₃)₃]·C₂H₅OH, where the central metal ion is coordinated by four nitrogen atoms from the ligand and six oxygen atoms from three chelating nitrate groups. rsc.org These lanthanide complexes are of interest for their potential luminescent properties. rsc.org
Structural Analysis of Metal-Bibenzimidazole Complexes
In mononuclear ruthenium(II) complexes like [Ru(tbbpy)₂(bibzimH₂)]²⁺, the ruthenium center typically adopts a distorted octahedral geometry. ruben-group.de The bibenzimidazole ligand coordinates in a bidentate fashion through its two imine nitrogen atoms. The structure is often stabilized by intramolecular hydrogen bonds. Upon deprotonation, the bibenzimidazole can bridge two ruthenium centers, as seen in dinuclear complexes like [{Ru(tbbpy)₂}₂(bibzim)]²⁺. rsc.org
For tetrahedral Co(II) complexes of the type [CoCl₂(L)₂], where L is a benzimidazole derivative, the Co-N bond lengths are typically in the range of 2.00-2.05 Å and the Co-Cl bond lengths are around 2.23-2.25 Å. The N-Co-N and Cl-Co-Cl bond angles show significant deviation from the ideal tetrahedral angle of 109.5°, indicating a distorted geometry. rsc.org
The table below summarizes selected structural data for representative metal complexes with bibenzimidazole-type ligands.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |
| [Ru(tbbpy)₂(bibzimH₂)]²⁺ | Ru(II) | Distorted Octahedral | Ru-N(bpy) ≈ 2.07-2.12, Ru-N(bibzim) ≈ 2.09 | N-Ru-N (bite) ≈ 78-80 | ruben-group.de |
| [CoCl₂(L¹)₂] (L¹=1-benzyl-2-phenyl-1H-benzimidazole) | Co(II) | Distorted Tetrahedral | Co-N = 2.016, 2.023; Co-Cl = 2.238, 2.247 | N(1)-Co-N(2) = 104.9, Cl(1)-Co-Cl(2) = 112.5 | rsc.org |
| [NiL] (L=semicarbazone ligand with benzimidazole) | Ni(II) | Distorted Square Planar | Ni-N(1)=1.835, Ni-N(3)=1.819, Ni-N(5)=1.885, Ni-O(2)=1.834 | N(3)-Ni-N(1) = 83.5, N(1)-Ni-O(2) = 96.4 | mdpi.com |
| [SmL(NO₃)₃] (L=tripodal benzimidazole ligand) | Sm(III) | 10-coordinate | Sm-N ≈ 2.61-2.67, Sm-O ≈ 2.47-2.54 | - | rsc.org |
| L'SnCl (L'=monoanionic oxygen tripodal ligand) | Sn(II) | See-saw | Sn-O ≈ 2.15-2.34, Sn-Cl = 2.50 | O-Sn-O ≈ 76-90, O-Sn-Cl ≈ 158 | mdpi.com |
Coordination Geometry and Stereochemistry (e.g., Octahedral, Tetrahedral, Pincer-like)
The tmbibzimH2 ligand predominantly forms complexes with an octahedral coordination geometry, especially with transition metals like ruthenium. In a typical configuration, such as in the complex cation [Ru(tbbpy)2(tmbibzimH2)]2+, the ruthenium(II) center is coordinated to two nitrogen atoms from the tmbibzimH2 ligand and four nitrogen atoms from two ancillary bipyridine ligands, resulting in a distorted octahedral environment. researchgate.net This geometry is a common feature for ruthenium(II) polypyridyl complexes. researchgate.net The structural characterization of trisheteroleptic ruthenium complexes containing tmbibzimH2 confirms the proposed octahedral coordination. researchgate.net
While octahedral geometry is well-documented, other coordination modes like tetrahedral are less common for this specific ligand. Tetrahedral complexes are generally formed with smaller metal ions or with larger, bulkier ligands that sterically hinder the formation of a six-coordinate complex. There is limited specific evidence in the surveyed literature of tmbibzimH2 forming simple tetrahedral complexes.
Pincer-like coordination, where a ligand binds to a metal center through three co-planar atoms, has been observed in complexes with bibenzimidazole derivatives. For instance, ruthenium complexes with bibenzimidazole ligands substituted at the 4,4'-positions have been shown to adopt pincer-like geometries. researchgate.net This mode of coordination can impart unique catalytic and photophysical properties to the complex.
Metal-Ligand Bond Characterization
The nature of the metal-ligand bond in tmbibzimH2 complexes is extensively studied using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. In ruthenium complexes, the Ru-N bond lengths provide insight into the strength of the coordination.
For the complex [Ru(bpy)2(tmbibzimH2)]2+ (where bpy is 2,2'-bipyridine), a detailed structural analysis reveals specific bond parameters. The Ru-N bond lengths to the tmbibzimH2 ligand are distinct from those to the bipyridine ligands, reflecting the different electronic nature of the ligands. A comparison with related structures shows that while Ru-N bond lengths to ancillary bipyridine ligands are not significantly influenced by substituents, slight variations are detected in the Ru-N bonds to the bibenzimidazole core. znaturforsch.comresearchgate.net
Table 1: Selected Bond Lengths (Å) and Angles (°) for a Ruthenium(II) Complex with a Bibenzimidazole Ligand
| Bond/Angle | Length (Å) / Degrees (°) |
|---|---|
| Ru-N(bpy) | 2.021(4) - 2.043(4) |
| Ru-N(bibzim) | 2.139(4) |
| N(bpy)-Ru-N(bpy) | ~90 / ~180 |
Note: Data is for a closely related homodinuclear ruthenium complex with a bibenzimidazole bridge, as detailed structural data for the specific monomeric tmbibzimH2 complex was not available in the cited sources. The values serve to illustrate typical bond parameters. researchgate.net
Spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry are also crucial for characterizing these complexes in solution and confirming their structural integrity. researchgate.net
Electronic and Spectroscopic Properties of Metal Complexes
The electronic properties of metal complexes containing the tmbibzimH2 ligand are of significant interest, particularly for applications in sensing, photocatalysis, and molecular electronics.
Electronic Structure and Redox Behavior of Metal-Bibenzimidazole Complexes
The electronic structure of tmbibzimH2 complexes is characterized by a combination of metal-centered d-orbitals and ligand-based π and π* orbitals. The redox behavior is typically investigated using electrochemical methods, which reveal the potentials at which the complex can be oxidized or reduced.
For ruthenium(II) complexes, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is a characteristic feature. researchgate.net The potential of this process is sensitive to the electron-donating or -withdrawing nature of the ligands. The tmbibzimH2 ligand, being a good σ-donor, tends to increase the electron density on the metal center. This results in a cathodic shift (a less positive potential) for the Ru(II)/Ru(III) oxidation compared to complexes with less donating ligands. researchgate.net
The bibenzimidazole ligand itself can undergo reduction at negative potentials. Furthermore, the N-H protons of the ligand introduce a pH-dependence on the redox potentials, as deprotonation significantly alters the electronic properties of the ligand. researchgate.net
Table 2: Redox Potentials for a Heterodinuclear Iridium(III)/Ruthenium(II) Complex Containing the tmbibzimH2 Ligand
| Redox Couple | Potential (V vs. Fc/Fc+) |
|---|---|
| Ru(II)/Ru(III) | +0.90 |
| Ir(III)/Ir(IV) | +1.28 |
| Ligand Reduction 1 | -1.63 |
Data for the complex [(ppy)2Ir-(tmBBI)-Ru(tbbpy)2][PF6] in acetonitrile (B52724). researchgate.net
Luminescent Properties and Metal-Ligand Charge Transfer (MLCT)
Many ruthenium(II) complexes with tmbibzimH2 are luminescent, a property that originates from the radiative decay from an excited state to the ground state. Upon absorption of visible light, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. This process is known as a metal-to-ligand charge transfer (MLCT) transition. ruben-group.de
The emission from these complexes typically occurs from a triplet MLCT (³MLCT) state. The energy, and thus the color, of the emitted light is sensitive to the nature of the ligands and the solvent environment. For ruthenium complexes with bibenzimidazole-type ligands, emission maxima are generally observed in the red region of the spectrum, between 650 and 670 nm. znaturforsch.comznaturforsch.com
A remarkable feature of these complexes is the "switching" of their luminescence. The protonated form, [Ru(tbbpy)2(tmbibzimH2)]2+, is emissive. However, upon deprotonation of the bibenzimidazole N-H protons, the luminescence is completely quenched. researchgate.net This quenching is attributed to a photoinduced electron transfer (PET) process from the electron-rich deprotonated ligand to the photoexcited metal center. The emission can be switched back "on" by reprotonation or by coordinating another metal ion to the deprotonated site. researchgate.net
Table 3: Photophysical Properties of a Ruthenium(II) Complex with tmbibzimH2
| Complex | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| [Ru(bpy)2(tmbibzimH2)]2+ | ~475 | ~668 |
Data measured in aqueous or acetonitrile solutions. znaturforsch.comresearchgate.netznaturforsch.com
Electrochemical Investigations of Bibenzimidazole and its Metal Complexes
Electrochemical techniques are powerful tools for probing the redox activity and reaction mechanisms of tmbibzimH2 and its metal complexes.
Cyclic Voltammetry and Square-Wave Voltammetry
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are the most common methods used to study the electrochemical properties of these compounds. researchgate.net These techniques involve scanning the potential of an electrode and measuring the resulting current, providing information about the redox potentials and the kinetics of electron transfer.
Studies on 5,5',6,6'-tetramethyl-2,2'-bibenzimidazole and related derivatives have shown that the N-H derivatives undergo complex electrochemical behavior. The data suggests a reaction mechanism involving two successive one-electron transfers, each coupled with a chemical step (proton migration), known as an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) reaction mechanism. researchgate.net This process can lead to the formation of 2,2'-bibenzoimidazolylidene species. researchgate.net
In metal complexes, such as those with ruthenium, CV is used to determine the Ru(II)/Ru(III) oxidation potential. For the heterodinuclear complex [(ppy)2Ir-(tmBBI)-Ru(tbbpy)2][PF6], cyclic voltammetry clearly resolves the separate oxidation events for the ruthenium and iridium centers, as well as the ligand-based reductions. researchgate.net The reversibility of these waves gives insight into the stability of the oxidized and reduced forms of the complex.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | tmbibzimH2 |
| 2,2'-bipyridine | bpy |
| 4,4'-di-tert-butyl-2,2'-bipyridine | tbbpy |
| [Ru(tbbpy)2(tmbibzimH2)]2+ | N/A |
| [Ru(bpy)2(tmbibzimH2)]2+ | N/A |
In Situ Spectroelectrochemistry (UV-Vis, EPR)
In situ spectroelectrochemistry, which combines electrochemical methods with spectroscopy, provides valuable insights into the electronic structure and reaction mechanisms of coordination compounds in different oxidation states. For this compound (tmbibzim) and its analogues, these techniques have been instrumental in characterizing the species generated during redox processes. researchgate.netresearchgate.net
Electrochemical investigations of tmbibzim using cyclic voltammetry (CV) and square-wave voltammetry (SWV), coupled with in situ UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy, have elucidated a complex reaction mechanism. researchgate.net The data for N-H derivatives of 2,2'-bibenzimidazole suggest an ECEC (electrochemical-chemical-electrochemical-chemical) reaction pathway. This process involves two sequential one-electron transfers, each accompanied by a proton migration. researchgate.net The ultimate product of this pathway is the formation of stable anion-radicals, whose structures have been identified through in situ UV-Vis and EPR spectroelectrochemical measurements and corroborated by Density Functional Theory (DFT) calculations. researchgate.net
These combined techniques allow for the direct observation of transient species and provide detailed information on the electronic properties and structural changes of the molecule as it undergoes oxidation or reduction. nih.govnih.gov The simultaneous recording of ESR and UV-Vis-NIR spectra is particularly powerful for identifying paramagnetic species (like radical anions) and correlating their electronic transitions. rsc.org
Table 1: Spectroelectrochemical Findings for 2,2'-Bibenzimidazole Analogues
| Technique | Observation | Inferred Mechanism/Species |
| CV / SWV | Shows multiple redox events. | Suggests multi-step electron transfer processes. |
| In situ UV-Vis | Appearance and disappearance of new absorption bands correlated with applied potential. | Identification of intermediate and final species in the redox chain. |
| In situ EPR | Detection of paramagnetic signals during electrochemical reduction. | Confirms the formation of stable anion-radicals. researchgate.net |
| Combined Analysis | Correlation of electrochemical, UV-Vis, and EPR data. | Elucidation of an ECEC reaction mechanism involving electron transfers and proton migrations. researchgate.net |
Protonation/Deprotonation Effects on Ligand Coordination and Functionality
The protonation state of the N-H groups on the bibenzimidazole ligand significantly influences the properties and functionality of its metal complexes. The ligand can act as a hydrogen-bond donor in its protonated state or a hydrogen-bond acceptor upon deprotonation. researchgate.net This dual nature allows it to serve as a pH-sensitive component in molecular systems. rsc.org
In a trisheteroleptic ruthenium complex, [(tbbpy)Ru(II)(tmbibzimH₂)(dppz)]²⁺, the protonation state of the tmbibzim ligand primarily affects the geometry and vibrational modes of the tmbibzim ligand itself, with observed band shifts of up to 70 cm⁻¹. rsc.org While the structures of the other ligands (tbbpy and dppz) remain largely unaffected, their vibrational modes experience slight shifts (2–3 cm⁻¹), which is attributed to stronger π-backbonding from the metal to these ligands in the deprotonated form of the complex. rsc.org
Deprotonation of the bibenzimidazole ligand transforms it into a much stronger σ-donor. researchgate.netresearchgate.net This change in electronic properties can be used to switch the functionality of the complex. For instance, the emission of some Ru(II)-bibenzimidazole complexes can be turned "off" upon deprotonation and switched back "on" by reprotonation or by coordinating the deprotonated ligand with other metal ions. researchgate.net This behavior establishes bibenzimidazole-containing complexes as potential cation-driven molecular switches. researchgate.net The luminescence properties are highly dependent on the protonation state, allowing for color tuning in some iridium(III) complexes. researchgate.net
Table 2: Effects of Protonation State on a Ruthenium-tmbibzim Complex
| Property | Protonated State (tmbibzimH₂) | Deprotonated State (tmbibzim²⁻) |
| Ligand Role | Hydrogen-bond donor | Stronger σ-donor, Hydrogen-bond acceptor |
| Vibrational Modes | Baseline frequencies | Shifts up to 70 cm⁻¹ for tmbibzim modes rsc.org |
| π-Backbonding | Weaker | Stronger to other ligands (e.g., tbbpy, dppz) rsc.org |
| Luminescence | "On" state (Emissive) | "Off" state (Quenched) researchgate.net |
| Functionality | Luminescent component | pH-sensitive trigger, Anionic bridging ligand |
Formation and Properties of Radical Ligand-Containing Metal Complexes
Beyond its neutral and dianionic forms, the bibenzimidazole ligand can exist as a radical anion (Bbim³⁻˙). nih.gov The formation of metal complexes containing this open-shell ligand has been a subject of significant research, particularly in the context of molecular magnetism and materials science. nih.govacs.org
The generation of a bibenzimidazole radical complex can be achieved through chemical reduction. For example, a dinuclear yttrium complex bridged by the dianionic Bbim²⁻ ligand, [{(Me₃Si)₂NC(NiPr)₂}₂Y]₂(μ-Bbim), can be reduced with potassium graphite (B72142) to afford the corresponding radical-bridged complex, [K(crypt-222)][{(Me₃Si)₂NC(NiPr)₂}₂Y]₂(μ-Bbim•). acs.org The isolation of such species provides access to novel compounds with interesting electronic and magnetic properties. nih.gov
The presence of the radical ligand is unequivocally confirmed by EPR spectroscopy. acs.org Continuous-wave EPR studies provide insight into the spin distribution within the molecule. acs.org In the case of the yttrium-bridged Bbim radical complex, the radical nature was proven via these spectroscopic measurements. acs.org The electrochemical properties of these radical complexes can be further probed using cyclic voltammetry to understand their redox behavior. nih.govacs.org These radical-containing guanidinate complexes represent seminal examples of compounds featuring open-shell ligands. acs.org
Table 3: Properties of Dianionic vs. Radical Anion Bibenzimidazole Complexes
| Feature | Dianionic Ligand Complex (e.g., (Cp*₂Y)₂(μ-Bbim)) | Radical Anion Ligand Complex (e.g., [K(crypt-222)][...Y]₂(μ-Bbim•)) |
| Ligand Oxidation State | Bbim²⁻ (closed-shell) | Bbim³⁻˙ (open-shell) |
| Formation | Salt elimination reaction with a deprotonated ligand. nih.gov | One-electron chemical reduction of the dianionic complex. acs.org |
| Magnetic Properties | Typically diamagnetic. | Paramagnetic. nih.gov |
| Key Characterization | X-ray Diffraction, NMR Spectroscopy, UV-Vis. nih.gov | EPR Spectroscopy, SQUID Magnetometry, Cyclic Voltammetry. nih.govacs.org |
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| tmbibzim / tmbiH₂ | This compound |
| tbbpy / tb | 4,4'-di-tert-butyl-2,2'-bipyridine |
| dppz | dipyrido[3,2-a:2',3'-c]phenazine |
| Bbim | 2,2'-bibenzimidazole |
| bpy | 2,2'-bipyridine |
| Cp* | Pentamethylcyclopentadienyl |
| K(crypt-222) | Potassium with 2.2.2-Cryptand |
Supramolecular Chemistry and Advanced Self Assembly Involving 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Non-Covalent Interactions as Driving Forces for Self-Assembly
The self-assembly of 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole into well-defined supramolecular structures is primarily governed by a combination of non-covalent interactions. These interactions, although weaker than covalent bonds, act cooperatively to direct the formation of stable and ordered assemblies.
Hydrogen bonding is a critical directional interaction in the self-assembly of bibenzimidazole derivatives. acs.org The this compound molecule possesses both hydrogen bond donor (N-H groups) and acceptor (N atoms) sites, enabling the formation of extensive and robust hydrogen bonding networks. researchgate.netresearchgate.net These interactions can dictate the crystal packing and the formation of specific supramolecular synthons. researchgate.net The deprotonation of the bibenzimidazole moiety transforms it from a hydrogen-bond donor to an acceptor, offering a switching mechanism for the assembly and disassembly of supramolecular structures. researchgate.net In the solid state, bibenzimidazole-containing complexes are known to interact with counter-ions and solvent molecules, such as water, to form intricate hydrogen-bonded networks. researchgate.net The presence of methyl groups on the benzimidazole (B57391) rings can influence the steric hindrance and the electronic properties, thereby modulating the strength and geometry of the hydrogen bonds.
Rational Design of Supramolecular Architectures
The predictable nature of non-covalent interactions allows for the rational design of complex supramolecular architectures with desired topologies and functionalities using this compound as a versatile building block.
Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize new solid-state materials with tailored properties. acs.org In the context of bibenzimidazole-based solids, the interplay of hydrogen bonding and π-π stacking interactions is systematically exploited to control the crystal packing and dimensionality of the resulting structures. rsc.org By carefully selecting co-formers or metal ions, it is possible to direct the assembly of this compound into predictable one-, two-, or three-dimensional networks. The methyl substituents on the bibenzimidazole core can be used to fine-tune the intermolecular interactions and influence the resulting crystal morphology.
The nitrogen atoms of the imidazole (B134444) rings in this compound make it an excellent ligand for the construction of self-assembled coordination complexes (SCCs), including metal-organic frameworks (MOFs). acs.orgmdpi.com The coordination of metal ions to the bibenzimidazole ligand can lead to the formation of discrete polynuclear complexes or extended coordination polymers. researchgate.net The structure of these SCCs is influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the nature of the counter-ions and solvent molecules. rsc.orgnih.gov The resulting frameworks can exhibit porosity and have potential applications in gas storage, separation, and catalysis. mdpi.com
Table 1: Examples of Self-Assembled Coordination Complexes with Benzimidazole Derivatives
| Complex/Framework | Metal Ion(s) | Benzimidazole Ligand | Dimensionality | Key Interactions | Reference |
|---|---|---|---|---|---|
| [Cd2(ODPT)(L1)(H2O)2]·H2O | Cd(II) | 1,4-di(1H-benzo[d]imidazol-2-yl)butane (L1) | 3D | Coordination bonds, Hydrogen bonds | acs.org |
| [Zn2(BPTC)(L3)]·(H2O)3 | Zn(II) | 1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane (L3) | 3D | Coordination bonds | acs.org |
| [Co(H2bibzim)(1,4-bdc)] | Co(II) | 2,2'-bibenzimidazole (H2bibzim) | 1D chains forming 2D sheets | Coordination bonds, π-π stacking, Hydrogen bonds | rsc.org |
| Ni(H2bibzim)3·3H2O | Ni(II) | 2,2'-bibenzimidazole (H2bibzim) | 3D | Coordination bonds, Hydrogen bonds | rsc.org |
Host-Guest Chemistry and Molecular Recognition
The unique structural features of this compound and its derivatives make them interesting candidates for host-guest chemistry and molecular recognition. While specific studies on the host-guest chemistry of this compound are not extensively detailed in the provided search results, the broader class of benzimidazole derivatives has been shown to participate in such interactions. For instance, benzimidazole derivatives can act as guests and form inclusion complexes with macrocyclic hosts like cucurbit[n]urils. nih.govrsc.orgresearchgate.net The formation of these host-guest complexes is driven by a combination of hydrogen bonding, ion-dipole interactions, and hydrophobic effects. nih.govrsc.org The cavity of the host molecule can encapsulate the benzimidazole guest, leading to changes in the physicochemical properties of the guest, such as its fluorescence and solubility. nih.govrsc.org This indicates a potential for this compound to be utilized in the development of sensors and molecular recognition systems. beilstein-journals.org
Design of Molecular Receptors for Specific Substrates
The design of molecular receptors capable of selectively binding specific substrates is a cornerstone of supramolecular chemistry. The this compound ligand is an exemplary component in this regard due to its pronounced hydrogen bonding capabilities. researchgate.net The N-H protons on the imidazole rings are moderately acidic and can act as effective hydrogen-bond donors, while the imine nitrogen atoms are basic and serve as hydrogen-bond acceptors. This dual functionality allows for the creation of specific binding pockets for complementary guest molecules.
Derivatives of bibenzimidazole have been incorporated into larger molecular frameworks to create receptors for various anions. The recognition process often relies on the formation of multiple hydrogen bonds between the receptor's N-H groups and the anion. The methyl groups at the 5,5',6,6'-positions enhance the electron-donating nature of the ligand system and can influence the solubility and steric properties of the resulting receptor, thereby fine-tuning its binding affinity and selectivity for specific substrates like carboxylates, fluorides, or acetates. ias.ac.inbeilstein-journals.org
| Receptor Type | Target Substrate(s) | Key Interaction(s) |
| Bibenzimidazole-based conjugates | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding, Deprotonation |
| Metal-bibenzimidazole complexes | Anions, Cations | Hydrogen bonding, Ion-pair formation |
| Functionalized bibenzimidazoles | Various small molecules | Host-guest interactions |
Encapsulation Phenomena
Encapsulation, the containment of one molecule within another, is a key concept in host-guest chemistry. Supramolecular assemblies involving bibenzimidazole derivatives have demonstrated the ability to form capsule-like structures that can encapsulate smaller molecules or ions. nih.govnih.gov While direct studies on this compound are specific, the broader class of benzimidazoles shows significant potential in this area. For instance, cucurbit[n]urils, a class of macrocyclic host molecules, have been shown to encapsulate various benzimidazole-derived drugs, enhancing their solubility and stability. nih.govresearchgate.net
In the context of metal-organic assemblies, two or more bibenzimidazole ligands coordinated to metal centers can form a cavity. This cavity can then host guest species, which are stabilized through non-covalent interactions such as hydrogen bonding and C-H···π interactions. nih.gov The encapsulation of anions within dimeric, capsule-type complexes of benzimidazolium-based receptors has been observed, where multiple hydrogen bonds stabilize the encapsulated guest. nih.gov The methyl groups on the this compound backbone would contribute to the hydrophobicity of the cavity, influencing its affinity for different types of guest molecules.
| Host Assembly | Guest Molecule/Ion | Driving Forces for Encapsulation |
| Dimeric Benzimidazolium Capsules | Nitrate (B79036) (NO₃⁻), Chloride (Cl⁻) | Hydrogen bonding, Ion-dipole interactions |
| Cucurbit nih.govuril | Benzimidazole derivatives | Hydrophobic effects, Ion-dipole interactions |
| Metal-organic Macrocycles | Counteranions (e.g., PF₆⁻) | Ion-pair formation, van der Waals forces |
Development of Molecular Switches and Logic Gates
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli. The unique electronic and structural properties of this compound make it a valuable component in the construction of such systems.
Cation-Driven Molecular Switching
Complexes of bibenzimidazole ligands with transition metals, such as ruthenium(II), can function as efficient cation-driven molecular switches. researchgate.net The luminescence of these complexes is often quenched in their deprotonated state. However, the coordination of electrophilic metal ions (cations) to the bibenzimidazole bridge can restore or "switch on" the luminescence. researchgate.net
For example, the luminescence of a ruthenium bibenzimidazole complex can be switched on by the addition of cations like Zn(II), Mg(II), and Cu(I). researchgate.net The binding of these cations to the deprotonated bibenzimidazole ligand alters the electronic properties of the complex, specifically the energy of the metal-to-ligand charge-transfer (MLCT) excited state, leading to a significant change in its photophysical properties. researchgate.net This on/off switching behavior is reversible and forms the basis of a molecular switching mechanism controlled by the presence or absence of specific cations.
| Complex | Input (Cation) | Output (Signal) | Switching Mechanism |
| Ruthenium(II) bibenzimidazole | Zn(II), Mg(II), Cu(I) | Luminescence "On" | Cation coordination to the bibenzimidazole bridge |
Anion-Driven Sensing and Switching Mechanisms
The N-H protons of the bibenzimidazole core are sensitive to the presence of anions, making these compounds suitable for anion sensing and switching. ias.ac.in The interaction with basic anions can occur through two primary mechanisms: hydrogen bonding or complete deprotonation. Both mechanisms lead to a detectable change in the molecule's physical properties, such as color or fluorescence. ias.ac.inmdpi.com
In a typical "turn-off" sensing mechanism, a cationic iridium complex featuring a 2,2'-bibenzimidazole ligand can act as a luminescent sensor for various anions. researchgate.net The formation of a strong hydrogen-bond-supported ion pair with an anion, such as dinitro-benzoate, effectively quenches the complex's luminescence. researchgate.net This quenching can be reversed by the introduction of other competing small anions, restoring the luminescence and demonstrating a switching capability. researchgate.net The acidity of the N-H protons, which can be tuned by substituents like the methyl groups in this compound, plays a crucial role in determining the selectivity and sensitivity of the anion recognition process. ias.ac.in
| Sensor System | Input (Anion) | Output (Signal) | Interaction Mechanism |
| Iridium(III) bibenzimidazole complex | Dinitro-benzoate | Luminescence "Off" | Strong hydrogen bonding, ion-pair formation |
| Bis(pyrrole-benzimidazole) conjugates | Fluoride (F⁻) | Color change | Deprotonation |
Integration into Supramolecular Functional Devices (e.g., Light-Harvesting Devices)
The ability of this compound to bridge multiple metal centers and participate in energy transfer processes makes it a valuable component for constructing supramolecular functional devices. A key application is in the development of artificial light-harvesting systems, which mimic the initial steps of natural photosynthesis. nih.govrug.nl
In these devices, the bibenzimidazole ligand can act as a bridging unit connecting a photosensitizer (light-absorber) to a catalyst or another chromophore. For instance, a dinuclear complex featuring an iridium(III) center linked to a ruthenium(II) center via a 5,5',6,6'-tetramethyl-2,2'-bibenzimidazole bridge has been synthesized. researchgate.net This Ir-BBI-Ru assembly acts as a visible-light-absorbing photosensitizer. Upon light absorption, energy can be transferred between the metal centers, a crucial step in light-harvesting. rug.nl Such systems have been successfully applied in photocatalytic water reduction to generate hydrogen, demonstrating the conversion of light energy into chemical energy. researchgate.net The bibenzimidazole bridge facilitates the necessary electronic communication and energy transfer between the functional components of the device. researchgate.net
| Device | Components | Function of Bibenzimidazole Bridge | Application |
| Photocatalytic System | Ir(III) photosensitizer, Ru(II) unit, Co(II) catalyst | Energy transfer bridge | Hydrogen generation from water |
| Multinuclear Assemblies | Multiple metal chromophores | Structural scaffold, electronic communication | Artificial photosynthesis |
Future Perspectives and Emerging Research Directions for 5,5 ,6,6 Tetramethyl 1h,1 H 2,2 Bibenzimidazole
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh conditions and the use of hazardous organic solvents. eprajournals.com The future of synthesizing 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole is geared towards "green chemistry" principles, aiming to improve efficiency, reduce waste, and enhance sustainability. sphinxsai.comresearchgate.net
Emerging sustainable approaches that could be adapted for this specific compound include:
Solvent-Free Reactions: Performing condensation reactions in the absence of solvents minimizes the use and generation of hazardous substances. eprajournals.comresearchgate.net This approach not only reduces environmental impact but can also simplify purification processes.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, offering an efficient and economical alternative to conventional heating. rjptonline.org
Green Catalysts: Research is moving towards employing renewable, reusable, or more environmentally benign catalysts, such as solid acid catalysts or even metal-coordinate complexes under solvent-free conditions. rjptonline.orgtandfonline.com For instance, the use of a reusable CaAl2O4 nanophosphors catalyst has been demonstrated for the synthesis of a benzimidazole-based Schiff base. tandfonline.com
Renewable Feedstocks: A long-term goal is to utilize renewable feedstocks, potentially derived from biomass, as starting materials, further aligning the synthesis with the principles of a circular economy. eprajournals.com
Aqueous Synthesis: Developing methods that use water as the reaction solvent is highly desirable from both an environmental and economic standpoint. nih.gov A transition-metal-free intramolecular amination of aryl iodides in water has been shown to be a viable route for creating the benzimidazole ring system. nih.gov
These methodologies promise not only to make the production of this compound more environmentally friendly but also potentially more cost-effective and scalable.
| Synthetic Method | Key Advantages | Potential Application |
| Solvent-Free Reactions | Reduces toxic waste, simplifies purification. eprajournals.comresearchgate.net | Large-scale industrial production. |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency. rjptonline.org | High-throughput synthesis and library generation. |
| Green Catalysis | Catalyst reusability, milder reaction conditions. rjptonline.orgtandfonline.com | Cost-effective and sustainable manufacturing. |
| Aqueous Synthesis | Environmentally benign, low cost, enhanced safety. nih.gov | Safer laboratory and industrial processes. |
Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound in complex systems, especially during dynamic processes like self-assembly, host-guest interactions, or stimuli-induced transitions, requires sophisticated characterization techniques. While standard methods like NMR, mass spectrometry, and single-crystal X-ray diffraction are crucial for structural confirmation, future research will increasingly rely on advanced in-situ and time-resolved techniques. rsc.orgresearchgate.net
Future characterization may involve:
Variable-Temperature NMR (VT-NMR): To probe the dynamics of conformational changes, proton transfer events, and the kinetics of host-guest binding in solution.
Isothermal Titration Calorimetry (ITC): This technique can provide detailed thermodynamic data (enthalpy, entropy, and binding affinity) on the interactions between the bibenzimidazole ligand and other molecules or metal ions, as demonstrated with related systems. nih.gov
Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of metal complexes incorporating this ligand, which is critical for applications in photocatalysis and light-emitting devices. researchgate.net
In-situ X-ray and Neutron Diffraction: These methods can offer real-time structural information as a material undergoes a phase transition or a chemical reaction, providing unparalleled insight into the mechanisms of dynamic processes in the solid state.
Molecular Dynamics (MD) Simulations: While a computational technique, MD is a powerful partner to experimental methods, allowing researchers to visualize and understand the dynamic behavior of molecules and their assemblies at an atomic level. nih.gov
These advanced techniques will be instrumental in building a comprehensive understanding of the structure-property-function relationships that govern the behavior of materials derived from this bibenzimidazole core.
Integration with Artificial Intelligence and Machine Learning in Materials Design
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize materials discovery by accelerating the design and prediction of new functional materials. youtube.com For a molecule like this compound, AI can play a pivotal role in several areas, moving beyond traditional trial-and-error experimentation. friedler.net
Key emerging applications include:
Property Prediction: ML models can be trained on existing data from benzimidazole derivatives to predict the physicochemical, electronic, and functional properties of novel, yet-to-be-synthesized analogues of this compound. doi.orgnewswise.com This allows for the rapid screening of vast chemical spaces to identify candidates with desired characteristics.
Synthesis Prediction: AI algorithms can analyze the vast body of chemical literature to suggest optimal synthetic routes, predict reaction outcomes, and even identify sustainable or higher-yield pathways. youtube.com This can be particularly useful in navigating the complex parameter space of new synthetic methodologies.
Generative Models: Advanced AI, such as generative adversarial networks (GANs), can design entirely new molecules based on the bibenzimidazole scaffold. springernature.com By defining a set of desired properties, these models can generate novel structures optimized for specific applications, such as targeted drug delivery or enhanced catalytic activity.
Data Mining of "Dark Reactions": ML can extract valuable insights from failed experiments ("dark reactions") documented in laboratory archives. friedler.net By learning from what doesn't work, models can refine the parameters for successful synthesis and crystallization, saving time and resources. friedler.net
The integration of AI promises to create a feedback loop where computational predictions guide targeted experiments, and the resulting data further refines the predictive models, dramatically accelerating the pace of innovation. youtube.comfriedler.net
Exploration of Novel Functional Properties and Responsive Materials
The intrinsic properties of the this compound ligand—its ability to coordinate with metals, participate in hydrogen bonding, and undergo protonation/deprotonation—make it a prime candidate for creating "smart" or stimuli-responsive materials. mdpi.comencyclopedia.pub These materials can change their properties in response to external triggers like pH, light, temperature, or the presence of specific ions. magtech.com.cn
A significant breakthrough has been the demonstration of a trisheteroleptic ruthenium(II) complex containing this compound (tmbiH2) that acts as a cation-driven molecular switch. researchgate.net The emission of this complex can be turned "off" by deprotonation and switched back "on" by reprotonation or by coordinating with metal ions like Zn²⁺. researchgate.net
Future research directions will build on this foundation:
Multi-Responsive Systems: Integrating the bibenzimidazole unit into polymers or metal-organic frameworks (MOFs) could lead to materials that respond to multiple stimuli. For example, a material could exhibit both pH- and photo-responsiveness, allowing for more complex and controlled behavior. nih.gov
Chemosensors: The selective binding of metal ions or other analytes to the bibenzimidazole core can be coupled with a change in a measurable signal, such as fluorescence or color. This could lead to the development of highly sensitive and selective sensors for environmental monitoring or medical diagnostics.
Controlled Release Systems: By incorporating this molecule into larger structures like hydrogels or nanoparticles, the stimuli-responsive properties could be used to trigger the release of an encapsulated payload, such as a drug, at a specific time or location in the body.
The exploration of these functional properties will transition this compound from a simple ligand to a key component in the next generation of smart materials.
| Stimulus | Underlying Mechanism | Potential Application |
| pH / Cations | Protonation/deprotonation or coordination at imidazole (B134444) nitrogen atoms. researchgate.net | Molecular switches, chemosensors, pH-triggered drug release. |
| Light | Photoisomerization or energy transfer in metal complexes. researchgate.netnih.gov | Light-harvesting devices, photo-controlled materials. |
| Redox Potential | Oxidation/reduction of a coordinated metal center. | Redox switches, electrochromic materials. |
Design of Hierarchical Structures for Multi-stimuli Responsive Systems
The ultimate goal in advanced materials design is to organize functional molecules into complex, hierarchical structures where function emerges from the collective arrangement of the components. The ability of this compound to engage in directional, noncovalent interactions (metal coordination, hydrogen bonding, π-π stacking) makes it an excellent candidate for bottom-up self-assembly. researchgate.netnih.gov
Future research will focus on using this molecule to build intricate, multi-level architectures:
Supramolecular Polymers: By designing monomers that can link together via noncovalent interactions, it is possible to create long, chain-like supramolecular polymers. The stimuli-responsive nature of the bibenzimidazole unit could allow for the reversible assembly and disassembly of these polymer chains. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the bibenzimidazole as a linker between metal nodes can generate porous, crystalline frameworks. researchgate.net The properties of these materials, such as their catalytic activity or guest adsorption, could be modulated by external stimuli that interact with the bibenzimidazole linkers.
Enzyme-Responsive Assemblies: In a biological context, hierarchical structures could be designed to respond to specific enzymes. For example, an assembly could be programmed to change its morphology or release a cargo only in the presence of a particular enzyme, as has been explored with peptide-based systems. beilstein-journals.org
Multi-Component Systems: The design of systems where the bibenzimidazole unit co-assembles with other functional molecules (e.g., photosensitizers, catalytic centers) can lead to integrated systems with synergistic properties, such as supramolecular light-harvesting devices. researchgate.net
By mastering the principles of self-assembly, researchers can aim to create sophisticated, multi-stimuli responsive systems where the response at one hierarchical level can trigger a cascade of events at another, mimicking the complexity of biological systems. nih.gov
Q & A
Q. Basic Research Focus
- ¹H NMR : Methyl groups at positions 5,5',6,6' appear as singlets in the δ 2.5–3.0 ppm range, while aromatic protons (imidazole backbone) resonate at δ 7.0–8.5 ppm. Splitting patterns help differentiate para/meta substitution .
- IR : Absence of N–H stretches (if N-alkylated) and presence of C–N stretches (~1350 cm⁻¹) confirm imidazole ring integrity .
- HRMS : Exact mass matching (e.g., [M+H]⁺ for C₁₈H₁₈N₄ requires m/z 298.1530) and isotopic patterns validate molecular composition .
What contradictory findings exist regarding the thermal stability of bibenzimidazole derivatives, and how can experimental design resolve them?
Advanced Research Focus
reports that 5,5',6,6'-tetranitro-2,2'-bibenzimidazole (TNBBI) decomposes at 394°C without melting, making it a thermally stable energetic compound. However, PBI-based polymers (e.g., poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole]) in show thermal degradation above 500°C after phosphorylation. To reconcile such discrepancies:
- Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
- Compare substituent effects: Nitro groups (electron-withdrawing) vs. methyl (electron-donating) on decomposition pathways .
- Use differential scanning calorimetry (DSC) to detect phase transitions or exothermic events.
How does the incorporation of 5,5',6,6'-tetramethyl-2,2'-bibenzimidazole ligands enhance the photophysical properties of transition metal complexes?
Advanced Research Focus
demonstrates that Ru(II) complexes with bibenzimidazole ligands exhibit strong absorption in visible spectra (λmax ~450 nm) due to metal-to-ligand charge transfer (MLCT). The methyl groups improve solubility and steric shielding, reducing aggregation. Key steps:
- Synthesize complexes via ligand substitution reactions (e.g., Ru(bpy)₂Cl₂ + bibenzimidazole ligand).
- Characterize using cyclic voltammetry (CV) to assess redox potentials and steady-state absorption/emission spectroscopy for excited-state behavior .
What methodologies validate proton conductivity in bibenzimidazole-based membranes for fuel cells, and how do structural modifications impact performance?
Advanced Research Focus
and highlight phosphoric acid (PA)-doped PBI membranes achieving ~0.24 S cm⁻¹ conductivity at 160°C. Methodological considerations:
- Use ³¹P MAS NMR to track PA-polymer interactions and proton hopping mechanisms.
- Compare para- vs. meta-PBI: Para-PBI () shows higher PA uptake (30 moles PA/repeat unit) due to backbone flexibility.
- Introduce polar groups (e.g., –C≡N in ) to enhance acid doping but monitor trade-offs in thermal stability .
How can computational modeling (DFT, MD) predict the electronic structure and reactivity of 5,5',6,6'-tetramethyl bibenzimidazole derivatives?
Q. Advanced Research Focus
- DFT : Optimize geometry using B3LYP/6-31G* (as in ) to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro-group reactivity (e.g., TNBBI in ).
- Molecular Dynamics (MD) : Simulate polymer membranes (e.g., PBI-phosphonates in ) to study chain packing and proton diffusion pathways .
What analytical challenges arise in characterizing bibenzimidazole-based energetic materials, and how are sensitivity and stability assessed?
Q. Advanced Research Focus
- Sensitivity : Use BAM friction/pendulum tests for impact sensitivity; compare TNBBI (insensitive) vs. nitroaromatics like TNT .
- Stability : Accelerated aging studies (85°C/85% RH) and DSC to detect decomposition exotherms.
- Detonation Parameters : Calculate using CHEETAH or EXPLO5 software based on enthalpy of formation (ΔfH° from combustion calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
